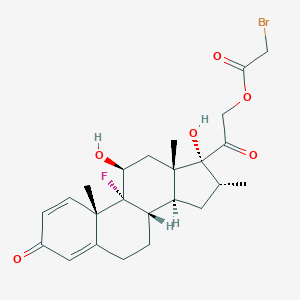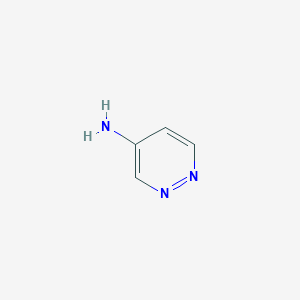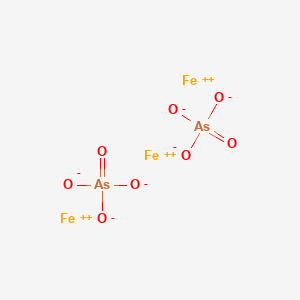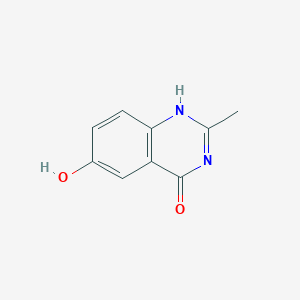
6-Hydroxy-2-methylquinazolin-4(3H)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-methylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with formamide or its equivalents. The reaction is usually carried out under reflux conditions, followed by cyclization to form the quinazolinone core .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives with altered biological activities.
Reduction: Reduction reactions can modify the quinazolinone core, potentially enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions are typically quinazolinone derivatives with enhanced or modified biological activities, which are of significant interest in drug development .
Scientific Research Applications
Chemistry: It serves as a scaffold for the synthesis of novel compounds with potential therapeutic applications.
Biology: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The primary mechanism by which 6-Hydroxy-2-methylquinazolin-4(3H)-one exerts its effects is through the inhibition of histone deacetylase (HDAC) enzymes. By inhibiting HDACs, the compound can induce hyperacetylation of histone proteins, leading to changes in gene expression that result in the suppression of cancer cell growth and proliferation. Molecular docking studies have shown that the compound binds to the active site of HDAC2 with high affinity, further supporting its role as an HDAC inhibitor .
Comparison with Similar Compounds
Vorinostat (SAHA): A well-known HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Belinostat: Another HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma.
Hydroxybenzamides and Hydroxypropenamides: These compounds share structural similarities with 6-Hydroxy-2-methylquinazolin-4(3H)-one and exhibit HDAC inhibitory activity.
Uniqueness: this compound is unique due to its specific quinazolinone scaffold, which provides a distinct mode of interaction with HDAC enzymes. This structural uniqueness contributes to its potent cytotoxic effects against various cancer cell lines, making it a valuable compound in the development of new anticancer therapies .
Properties
IUPAC Name |
6-hydroxy-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-3-2-6(12)4-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCWCWOPKFEBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388733 | |
| Record name | 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-77-5 | |
| Record name | 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1882-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with HDAC and what are the downstream effects?
A: The research suggests that 6-Hydroxy-2-methylquinazolin-4(3H)-one derivatives, particularly when incorporating a N-hydroxyheptanamide moiety, can act as HDAC inhibitors. [, ] While the exact mechanism is not fully elucidated within these studies, these compounds are proposed to bind within the active site of HDAC, similar to known inhibitors like Vorinostat (SAHA). This binding interferes with the enzyme's ability to remove acetyl groups from histone tails. This inhibition of HDAC activity can lead to changes in gene expression, including the upregulation of tumor suppressor genes and the downregulation of genes promoting cell proliferation, ultimately leading to cell cycle arrest and apoptosis in cancer cells. [, ]
Q2: How does modifying the structure of this compound derivatives affect their potency as HDAC inhibitors and cytotoxic agents?
A: Both studies explored the Structure-Activity Relationship (SAR) by synthesizing and evaluating a series of this compound derivatives with various substitutions. They found that the presence and nature of substituents on the aromatic ring of the quinazolinone core, as well as variations in the linker connecting this core to the hydroxamic acid moiety, significantly influenced both HDAC inhibitory activity and cytotoxicity against different cancer cell lines. [, ] For instance, incorporating conjugated systems into the linker region generally enhanced potency. [] Molecular docking simulations provided insights into the binding modes and interactions within the HDAC active site, further explaining the observed SAR trends.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



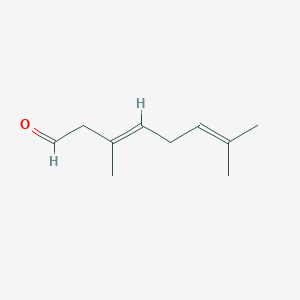

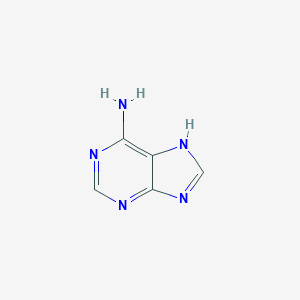
![[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-hydroxybenzoate](/img/structure/B156594.png)

